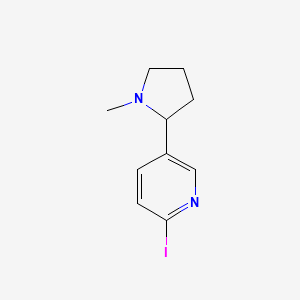
(S)-3-Boc-4-(4-fluorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Boc-4-(4-fluorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide is a heterocyclic compound that contains a unique oxathiazolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Boc-4-(4-fluorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide typically involves the reaction of a suitable fluorophenyl derivative with a thiazolidine precursor under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is then subjected to purification techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include the use of automated reactors, continuous flow systems, and advanced purification methods to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Boc-4-(4-fluorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring or the oxathiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
(S)-3-Boc-4-(4-fluorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It serves as a tool compound for studying various biochemical pathways and mechanisms.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-Boc-4-(4-fluorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole Derivatives: These compounds share a similar thiazole ring structure and have been studied for their anticancer and antimicrobial activities.
Oxadiazole Derivatives: These compounds contain an oxadiazole ring and are known for their broad-spectrum biological activities.
Uniqueness
(S)-3-Boc-4-(4-fluorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide is unique due to its specific oxathiazolidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H16FNO5S |
|---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
tert-butyl (4S)-4-(4-fluorophenyl)-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C13H16FNO5S/c1-13(2,3)20-12(16)15-11(8-19-21(15,17)18)9-4-6-10(14)7-5-9/h4-7,11H,8H2,1-3H3/t11-/m1/s1 |
InChI Key |
YHKBCMZOALUBAA-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


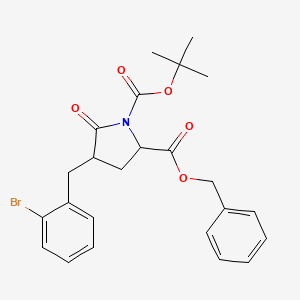
![[2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12286414.png)
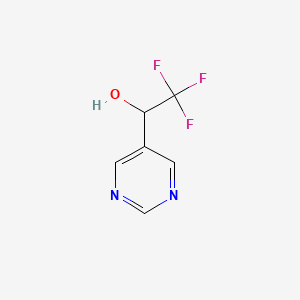
![3-{1-[(E)-2,2-Difluoroethoxyimino]ethyl}-benzoic acid methyl ester](/img/structure/B12286431.png)

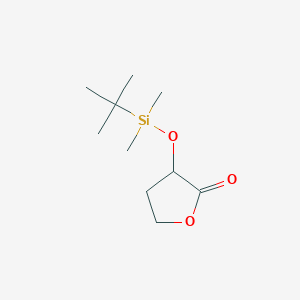
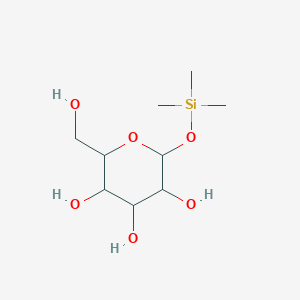
![6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12286445.png)


![3-Chlorobenzo[4,5]thieno[3,2-c]pyridine](/img/structure/B12286462.png)

![N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester](/img/structure/B12286481.png)
